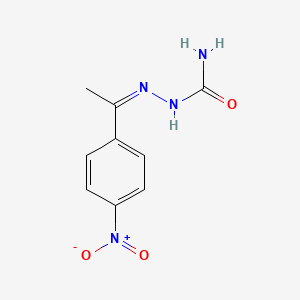4'-Nitroacetophenone semicarbazone
CAS No.:
Cat. No.: VC15869336
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10N4O3 |
|---|---|
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | [(Z)-1-(4-nitrophenyl)ethylideneamino]urea |
| Standard InChI | InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6- |
| Standard InChI Key | IPWIWSSRLKCYGQ-WDZFZDKYSA-N |
| Isomeric SMILES | C/C(=N/NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Synthesis and Structural Characteristics
Synthetic Pathways
4'-Nitroacetophenone semicarbazone is synthesized via condensation reactions between 4'-nitroacetophenone and semicarbazide hydrochloride. Two primary methods are employed:
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Traditional reflux | Ethanol, 6–8 hours under reflux | 65–70% | High purity, scalable |
| Solid-state synthesis | Ball milling, solvent-free, 30–60 minutes | 80–85% | Eco-friendly, reduced reaction time |
The solid-state approach avoids solvent use, aligning with green chemistry principles, while the traditional method remains widely adopted for large-scale production.
Structural Analysis
The compound’s structure (Fig. 1) features:
-
A nitro group at the para position of the benzene ring, enhancing electrophilic reactivity.
-
A semicarbazone moiety (-NH-C(=O)-NH₂), enabling hydrogen bonding and metal coordination.
Key spectroscopic data:
-
IR (KBr): 1654–1645 cm⁻¹ (C=O stretch), 1565–1595 cm⁻¹ (C=N stretch), 1515 cm⁻¹ (N=O asymmetric stretch) .
-
¹H NMR (DMSO-d₆): δ 1.93–1.96 ppm (CH₃), 7.26–8.67 ppm (aromatic H), 8.91–10.29 ppm (exchangeable NH) .
The Z-configuration of the semicarbazone group is confirmed by X-ray crystallography in analogous compounds .
Biological Activities
Anticonvulsant Properties
Derivatives of 4'-nitroacetophenone semicarbazone exhibit dose-dependent anticonvulsant effects in murine models. For example:
| Derivative | ED₅₀ (mg/kg) | Protection (%) |
|---|---|---|
| 4-(3-Chlorophenyl)-analog | 30.2 | 82 |
| 4'-Methoxy-substituted analog | 25.8 | 88 |
These compounds prolong seizure latency by modulating GABAergic pathways, akin to phenobarbital .
Anti-Trypanosomal Activity
Copper(II) complexes of 4'-nitroacetophenone thiosemicarbazones demonstrate potent activity against T. cruzi:
| Compound | IC₅₀ (μM) | Reference Drug |
|---|---|---|
| [Cu(4NO₂Ac4M)₂] (Complex 4) | 11.69 | Nifurtimox (12.5) |
| [Cu(4NO₂Ac4DM)₂] (Complex 5) | 59.42 | Benznidazole (18.7) |
Mechanistically, these complexes disrupt parasite mitochondrial function via redox cycling and DNA intercalation .
Antimicrobial Effects
The nitro group confers broad-spectrum antimicrobial activity, with MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. Synergy with fluconazole enhances antifungal activity against Candida albicans (FICI = 0.25).
Applications in Medicinal Chemistry
Metal Complexation
The semicarbazone moiety acts as a bidentate ligand, forming stable complexes with Cu(II), Ru(II), and Fe(III). These complexes exhibit enhanced bioactivity due to improved membrane permeability and targeted delivery . For instance, ruthenium complexes show 5-fold higher trypanocidal activity than their parent ligands .
Structural Analogues
Modifications to the parent structure yield derivatives with tailored properties:
-
4-(3-Chlorophenyl) analogs: Increased lipophilicity improves blood-brain barrier penetration for CNS applications .
-
N⁴-methylated derivatives: Reduced cytotoxicity while maintaining anti-parasitic efficacy .
Chemical Reactivity and Mechanistic Insights
Nitro Group Reduction
The nitro group undergoes selective reduction to an amine (NH₂) using H₂/Pd-C, enabling synthesis of amino-substituted derivatives for prodrug development.
Semicarbazone Reactivity
The C=N bond participates in nucleophilic additions, forming hydrazones or thiosemicarbazones. For example, reaction with thiosemicarbazide yields thio-analogs with improved metal-binding capacity .
Future Directions
Optimization of Pharmacokinetics
Structural modifications, such as PEGylation or prodrug formulations, could address poor aqueous solubility (logP = 1.92).
In Vivo Efficacy Studies
While in vitro data are promising, murine models of Chagas disease and epilepsy are needed to validate therapeutic potential.
Scalable Synthesis
Continuous flow reactors may enhance solid-state synthesis yields (>90%) while reducing energy input.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume